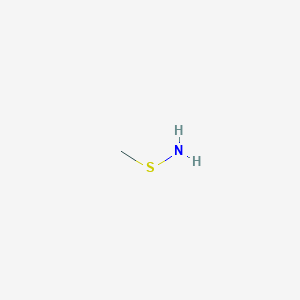![molecular formula C12H23N3O B11747711 (3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747711.png)
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a methoxypropyl group and a methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the methoxypropyl and methylpropyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.
化学反应分析
Types of Reactions
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Imidazole derivatives: Share a similar heterocyclic structure and are used in various pharmaceutical applications.
Indole derivatives: Known for their broad range of biological activities.
Uniqueness
(3-methoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
3-methoxy-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-7-15-12(9-11(2)14-15)10-13-6-5-8-16-3/h9,13H,4-8,10H2,1-3H3 |
InChI 键 |
AULKWIOFTDFANV-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC(=N1)C)CNCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747633.png)
![4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11747640.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11747643.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11747654.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747656.png)
![1-Nitro-3-[4-(3-nitrophenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B11747662.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747669.png)
![(E)-propoxy[(pyridin-2-yl)methylidene]amine](/img/structure/B11747676.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747678.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11747692.png)
amine](/img/structure/B11747696.png)

![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol](/img/structure/B11747720.png)
